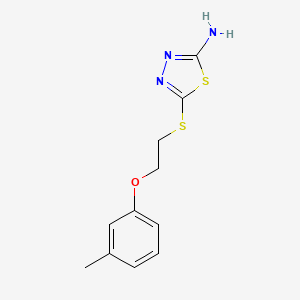

5-((2-(M-tolyloxy)ethyl)thio)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

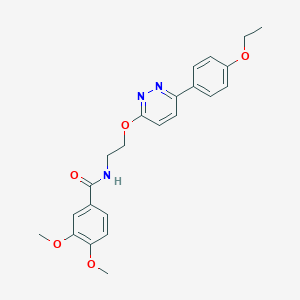

Descripción general

Descripción

5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound with a complex structure . It contains a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is substituted at the 5th position with a sulfanyl group that is connected to a 2-(3-Methylphenoxy)ethyl group .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, which includes compounds similar to the one , has been studied . A common method involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner without toxic additives such as POCl3 or SOCl2 . The reaction is often carried out in the presence of polyphosphate ester (PPE) .Molecular Structure Analysis

The molecular structure of 5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is complex, with several functional groups attached to the thiadiazole ring . The thiadiazole ring is a five-membered ring containing three nitrogen atoms and two sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives have been studied . These compounds can undergo various reactions, including cyclodehydration and other transformations . The specific reactions that 5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine and related 1,3,4-thiadiazole derivatives have been extensively researched for their synthesis methodologies and potential antimicrobial properties. Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives of 1,3,4-thiadiazole as potential antimicrobial agents. Their study demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, indicating the therapeutic potential of these compounds in fighting infections (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Wardkhan et al. (2008) discussed new approaches for the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against a variety of bacterial and fungal isolates, further underscoring the importance of thiadiazole derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer and Antiproliferative Activity

The design and synthesis of 1,3,4-thiadiazole derivatives have also been tailored towards evaluating their potential anticancer and antiproliferative activities. For instance, Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, showcasing their efficacy in attenuating the growth of lymphoma B cells in vitro and in a mouse xenograft model. This indicates the role of thiadiazole derivatives in cancer therapy, especially in targeting glutaminase activity within cancer cells (Shukla, Ferraris, Thomas, Stathis, et al., 2012).

Antiviral Activities

Exploration into the antiviral properties of 1,3,4-thiadiazole sulfonamides revealed the synthesis of new derivatives with significant activity against tobacco mosaic virus, highlighting the potential of these compounds in the development of new antiviral drugs. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and found specific compounds that exhibited promising antiviral activities, which opens up new avenues for the treatment of viral infections (Chen, Xu, Liu, Yang, et al., 2010).

Interaction with Carbonic Anhydrase Isozymes

Thiadiazole derivatives have been studied for their interaction with carbonic anhydrase isozymes, which are crucial for various physiological processes. Turkmen et al. (2005) investigated sulfonamide derivatives of 1,3,4-thiadiazole for their inhibition of cytosolic isozymes I and II, and the tumor-associated isozyme IX. The study revealed several low nanomolar inhibitors, indicating the therapeutic potential of these compounds in managing conditions associated with dysregulated carbonic anhydrase activity (Turkmen, Durgun, Yilmaztekin, Emul, et al., 2005).

Mecanismo De Acción

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been reported to possess a broad spectrum of biological activity . They have been found in many potent biologically active compounds .

Mode of Action

The compound may bind to its target, altering its function and leading to changes in the cell .

Biochemical Pathways

It is known that the compound’s interaction with its targets can affect various biochemical pathways, leading to downstream effects .

Result of Action

The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular function .

Direcciones Futuras

The future directions for research on 5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine and similar compounds could include further exploration of their synthesis methods , investigation of their biological activities , and development of new applications based on their unique properties .

Propiedades

IUPAC Name |

5-[2-(3-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS2/c1-8-3-2-4-9(7-8)15-5-6-16-11-14-13-10(12)17-11/h2-4,7H,5-6H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXZGQKYGKULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2691947.png)

![2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2691948.png)

![N-(4-cyanophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2691951.png)

![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)

![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)

![4-(2-methoxyphenoxy)-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2691954.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2691955.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)

![7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691959.png)

![N-(3-bromophenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2691961.png)

![Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2691962.png)

![6-Tert-butyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2691965.png)